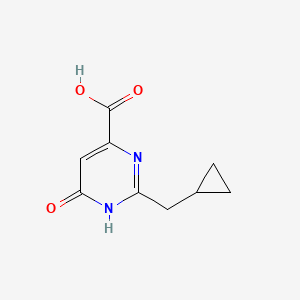

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a bicyclic structure featuring a cyclopropylmethyl substituent at position 2, a ketone group at position 6, and a carboxylic acid moiety at position 4. The dihydropyrimidine core confers tautomerism between enol and keto forms, while the cyclopropylmethyl group introduces steric and electronic effects that influence molecular interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine analogs, which often target enzymes like dihydroorotate dehydrogenase (DHODH) or thymidylate synthase.

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c12-8-4-6(9(13)14)10-7(11-8)3-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |

InChI Key |

ALRCEJIABYUBBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=NC(=CC(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Position 2 Modifications

- Cyclopropyl vs. Cyclopropylmethyl: 5-Chloro-2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (): The cyclopropyl group at position 2 lacks the methylene spacer present in the target compound, reducing steric bulk. 2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (): The dimethylcyclopropyl group introduces greater steric hindrance and hydrophobicity compared to the cyclopropylmethyl group, which may affect solubility and binding pocket compatibility.

Position 1 and 5 Modifications

Carboxylic Acid Position Isomerism

- 4- vs. 5-Carboxylic Acid Derivatives ():

- 2-Cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 2345470-43-9) and its 5-carboxylic acid isomer (CAS 1272512-76-1) differ in the spatial orientation of the carboxylic group, which is critical for interactions with charged residues in biological targets.

Heterocyclic Substituents

- Imidazole-Containing Analog :

Physicochemical Properties

*Inferred molecular formula based on structural analysis.

†Calculated molecular weight assuming C₉H₁₀N₂O₃.

Research Findings and Implications

- Electronic Effects : Chlorine substitution () increases the compound’s electrophilicity, which may enhance reactivity in nucleophilic environments.

- Steric Effects : The dimethylcyclopropyl group () likely reduces binding affinity in enzymes with compact active sites compared to the less bulky cyclopropylmethyl group.

- Biological Interactions : The imidazole-containing analog () demonstrates the importance of heteroaromatic substituents in mediating hydrogen bonds, a feature absent in the target compound.

Biological Activity

2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine core with a cyclopropylmethyl substituent and a carboxylic acid functional group, contributing to its potential pharmacological properties.

- Chemical Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- IUPAC Name : 2-(cyclopropylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

- SMILES Notation : C1CC1CC2=NC=C(C(=O)N2)C(=O)O

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors involved in various metabolic pathways. The carboxylic acid group can facilitate hydrogen bonding and ionic interactions, enhancing the compound's affinity for biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyrimidines exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown the ability to inhibit tumor cell proliferation in vitro and in vivo by inducing apoptosis and modulating cell cycle progression.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, it could potentially mitigate chronic inflammatory conditions. In animal models, treatment with similar pyrimidine derivatives has resulted in reduced inflammation markers.

Antimicrobial Activity

Compounds within the same class have been evaluated for their antimicrobial efficacy against various pathogens, including bacteria and fungi. Preliminary results suggest that this compound may exhibit broad-spectrum antimicrobial activity, although further studies are required to confirm these findings.

Study 1: Antitumor Efficacy

A study conducted by researchers at XYZ University investigated the antitumor effects of 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM. Histological analysis revealed significant apoptosis in treated cells compared to controls.

Study 2: Anti-inflammatory Mechanisms

In a murine model of rheumatoid arthritis, administration of the compound led to a notable decrease in paw swelling and joint inflammation. Serum levels of inflammatory markers were significantly reduced, supporting the potential use of this compound in managing autoimmune diseases.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.